7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 2-position of the quinoline ring. The molecular formula of this compound is , and its molecular weight is approximately 207.61 g/mol. The structure features an aldehyde functional group at the 3-position, which contributes to its reactivity in various
7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound, and its synthesis has been reported in various scientific studies. These studies detail different methods for its preparation, often involving the condensation of various starting materials like anthranilic acid, chloral hydrate, and various catalysts. [, ]
Following synthesis, the characterization of the obtained product is crucial for confirming its identity and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for this purpose. [, ]
Research suggests that 7-chloro-2-hydroxyquinoline-3-carbaldehyde may possess various biological activities, making it a potential candidate for drug discovery and development. Studies have investigated its:
Beyond the potential biological activities mentioned above, 7-chloro-2-hydroxyquinoline-3-carbaldehyde might hold promise in other scientific research areas.
Research indicates that 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits notable biological activities:
The synthesis of 7-chloro-2-hydroxyquinoline-3-carbaldehyde can be achieved through several methods:
7-Chloro-2-hydroxyquinoline-3-carbaldehyde finds applications in various fields:
Interaction studies involving 7-chloro-2-hydroxyquinoline-3-carbaldehyde have focused on:
Several compounds share structural similarities with 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Here are some notable examples:
Compound Name | Structural Features | Similarity | Unique Properties |
---|---|---|---|
2-Chloroquinoline-3-carbaldehyde | Lacks hydroxyl group | High (0.95) | Basic structure without hydroxyl functionality |
7-Methoxyquinoline-3-carbaldehyde | Methoxy instead of hydroxyl | Moderate (0.90) | Different electronic properties due to methoxy group |
6-Hydroxyquinoline-3-carbaldehyde | Hydroxyl at 6-position | Moderate (0.92) | Altered reactivity due to position of hydroxyl group |
8-Chloroquinoline-3-carbaldehyde | Chlorine at different position | Moderate (0.88) | Potentially different biological activity profile |
These compounds illustrate how slight variations in structure can lead to differing chemical properties and biological activities, highlighting the uniqueness of 7-chloro-2-hydroxyquinoline-3-carbaldehyde within its class.
The Vilsmeier-Haack reaction remains the most widely employed method for introducing the formyl group at the 3-position of the quinoline scaffold. This electrophilic aromatic substitution reaction involves the in situ generation of the Vilsmeier reagent (POCl₃ and dimethylformamide) to activate the quinoline nucleus for formylation. Key optimization parameters include:
Recent advancements in continuous flow systems have improved reaction reproducibility and scalability. For example, microreactor technology enables precise control over residence time (15–30 minutes) and temperature gradients, achieving yields exceeding 85% compared to batch methods (70–75%).
Table 1: Optimization Parameters in Vilsmeier-Haack Formylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–90°C | +15–20% |
POCl₃:DMF Ratio | 1:1.2 | +10% |
Reaction Time | 2–3 hours | -5% (if >3h) |
The electronic effects of chloro and alkoxy substituents significantly influence the reactivity and regioselectivity of quinoline derivatives. In 7-chloro-2-hydroxyquinoline-3-carbaldehyde:
Alkoxy substitutions at adjacent positions (e.g., C6) alter electron density distribution. Methoxy groups at C6 increase nucleophilicity at C3 by +0.15 eV (DFT calculations), improving formylation efficiency by 12–18% compared to unsubstituted analogs.
Achieving regioselectivity in polyhalogenated quinolines requires careful modulation of electronic and steric factors:
Directing Group Strategies:
Protective Group Chemistry:
Figure 1: Regioselectivity Trends in Halogenated Quinolines
C7-Cl → Deactivates ring → Formylation at C3 (68%) C6-OCH₃ → Activates ring → Formylation at C3 (82%) C5-NO₂ → Strong deactivation → Formylation inhibited
Crystallization represents the critical final step for obtaining high-purity 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Solvent polarity and hydrogen bonding capacity directly influence crystal morphology:
Table 2: Solvent Effects on Crystallization
Solvent System | Crystal Morphology | Purity (%) | Melting Point (°C) |
---|---|---|---|
Ethanol/Water | Needles | 99.2 | 231–233 |
Acetonitrile | Rhombic | 98.7 | 245–248 |
Ethyl Acetate | Microcrystalline | 97.5 | 229–231 |
Slow cooling (0.5°C/min) from saturation temperatures enhances crystal size uniformity, while anti-solvent addition (e.g., water in DMF) achieves yields >90%.
Irritant